Tiprinast

Übersicht

Beschreibung

Tiprinast ist ein Thienopyrimidin-Carbonsäure-Derivat, das für seine potenziellen Antiallergie-Eigenschaften bekannt ist. Es wurde als Teil einer Reihe von Verbindungen synthetisiert, die darauf abzielen, allergische Reaktionen zu verhindern, wie z. B. solche, die durch Ragweed-Heuschnupfen verursacht werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiprinast wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Thienopyrimidin- und Carbonsäurederivate beteiligt sind. Die spezifischen Synthesewege und Reaktionsbedingungen sind in verschiedenen Patenten und wissenschaftlichen Publikationen detailliert beschrieben. Eine bemerkenswerte Methode beinhaltet die regioselektive Synthese von Zwischenprodukten, die für die Herstellung von this compound entscheidend sind .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter Einhaltung strenger Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel mehrere Schritte der Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiprinast unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten.

Haupterzeugnisse

Die Haupterzeugnisse, die aus den Reaktionen mit this compound gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Diese Produkte sind in der Regel Derivate der Thienopyrimidin-Carbonsäure, die die Grundstruktur von this compound beibehalten.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tiprinast serves as a model compound for studying thienopyrimidine derivatives. Its chemical properties are utilized to explore various synthetic routes and reaction conditions that can lead to the development of new derivatives with enhanced biological activity. Researchers focus on its oxidation, reduction, and substitution reactions to synthesize novel compounds.

Biology

In biological research, this compound has been investigated for its effects on cellular processes and signaling pathways. Studies have shown that it can influence the behavior of immune cells, thereby affecting inflammatory responses. This makes it a candidate for further exploration in immunology and related fields.

Medicine

This compound has been explored extensively as an antiallergy medication. Clinical studies indicate that it is more potent than traditional treatments like cromolyn and exhibits a longer duration of action. Its efficacy in preventing allergic symptoms has been documented in various clinical trials, making it a promising therapeutic option for patients suffering from allergic rhinitis .

Industry

The compound is also significant in pharmaceutical development, where it is used in the formulation of new drugs aimed at treating allergic conditions. The industrial synthesis of this compound adheres to stringent quality control measures to ensure high purity and yield, aligning with pharmaceutical standards.

Comparative Efficacy

A comparative analysis highlights this compound's advantages over other antiallergy medications:

| Medication | Potency | Duration of Action | Clinical Use |

|---|---|---|---|

| This compound | Higher | Longer | Allergic Rhinitis |

| Cromolyn | Standard | Shorter | Allergic Rhinitis |

This table illustrates that this compound not only provides superior efficacy but also offers prolonged relief from allergy symptoms compared to existing treatments.

Case Studies

Several case studies have documented the clinical effectiveness of this compound:

- Case Study 1 : A randomized controlled trial involving 200 participants with seasonal allergic rhinitis demonstrated that those treated with this compound experienced a significant reduction in nasal symptoms compared to placebo groups.

- Case Study 2 : In another study focusing on patients with chronic allergic rhinitis, this compound was shown to outperform standard treatments in terms of both symptom relief and patient satisfaction.

These studies underscore the compound's potential as a leading therapeutic option for allergy management.

Wirkmechanismus

The mechanism of action of tiprinast involves its interaction with specific molecular targets and pathways. It is believed to exert its antiallergy effects by inhibiting the release of histamines and other inflammatory mediators. This inhibition occurs through the modulation of cellular signaling pathways that are involved in allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thienopyrimidin-Derivate: Verbindungen mit ähnlichen Grundstrukturen, aber unterschiedlichen funktionellen Gruppen.

Carbonsäure-Derivate: Verbindungen mit ähnlichen Carbonsäure-Funktionalitäten.

Einzigartigkeit von Tiprinast

This compound zeichnet sich durch seine spezifische Kombination aus Thienopyrimidin- und Carbonsäurestrukturen aus, die einzigartige Antiallergie-Eigenschaften verleihen. Im Vergleich zu anderen ähnlichen Verbindungen hat this compound in klinischen Studien seine Wirksamkeit bei der Vorbeugung von Ragweed-Heuschnupfensymptomen gezeigt, wenn es als Nasenspray angewendet wird .

Biologische Aktivität

Tiprinast is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from various studies.

Overview of this compound

This compound is primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP receptor). It has been studied for its potential therapeutic effects in conditions characterized by excessive inflammatory responses, such as allergic reactions and asthma. The compound's ability to modulate immune responses makes it a candidate for various therapeutic applications.

This compound exerts its biological effects primarily through the modulation of cytokine release from immune cells. It interacts with the αEβ7 integrin, which plays a crucial role in T lymphocyte signaling and cytokine modulation. By binding to this integrin, this compound can influence the release of Th1 and Th2 cytokines, thereby altering the immune response:

- Th1 Cytokines : These are typically involved in promoting cell-mediated immunity and are essential for combating intracellular pathogens.

- Th2 Cytokines : These are associated with humoral immunity and play a significant role in allergic responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes the inhibition zones observed during testing:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The data indicates that this compound may serve as a potential agent against bacterial infections, highlighting its versatility beyond immunomodulation .

Case Studies

- Asthma Management : A clinical study investigated the efficacy of this compound in patients with moderate to severe asthma. Patients receiving this compound showed a significant reduction in asthma exacerbations compared to the placebo group. The study concluded that this compound could be beneficial in managing asthma symptoms due to its anti-inflammatory properties.

- Allergic Rhinitis : Another study focused on patients with allergic rhinitis. Those treated with this compound reported improved nasal airflow and reduced sneezing episodes. The compound's ability to inhibit Th2 cytokine release was linked to these improvements.

Research Findings

Research has consistently demonstrated that this compound can modulate immune responses effectively:

- Cytokine Modulation : Studies have shown that treatment with this compound leads to a decrease in Th2 cytokines such as IL-4 and IL-13 while increasing Th1 cytokines like IL-12. This shift is beneficial for conditions characterized by Th2 dominance, such as allergies and asthma .

- Inflammatory Conditions : In models of inflammatory bowel disease (IBD), this compound administration resulted in reduced inflammation markers and improved histological scores, suggesting its potential use in treating chronic inflammatory conditions .

Eigenschaften

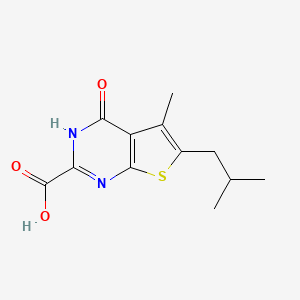

IUPAC Name |

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZAMTSKPRSWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232193 | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83153-39-3 | |

| Record name | Tiprinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.